molecular formula C8H7NO4 B3054681 4-formyl-5-hydroxy-6-methylnicotinic acid CAS No. 61547-30-6

4-formyl-5-hydroxy-6-methylnicotinic acid

Cat. No.: B3054681
CAS No.: 61547-30-6
M. Wt: 181.15 g/mol
InChI Key: BLBJTRZEROSXEO-UHFFFAOYSA-N
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Description

4-Formyl-5-hydroxy-6-methylnicotinic acid is a heterocyclic compound belonging to the pyridine family It is characterized by the presence of a formyl group at the fourth position, a hydroxyl group at the fifth position, and a methyl group at the sixth position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-5-hydroxy-6-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the oxidation of 4-formyl-5-hydroxy-6-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Another synthetic route involves the condensation of 4-formyl-5-hydroxy-6-methylpyridine with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using environmentally friendly oxidizing agents. The use of catalytic systems, such as palladium-catalyzed oxidation, has been explored to improve the efficiency and selectivity of the process. Additionally, continuous flow reactors are employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-5-hydroxy-6-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or electrophiles in the presence of a base.

Major Products Formed

    Oxidation: 4-Carboxy-5-hydroxy-6-methylnicotinic acid.

    Reduction: 4-Hydroxymethyl-5-hydroxy-6-methylnicotinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Formyl-5-hydroxy-6-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-formyl-5-hydroxy-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The methyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-5-hydroxy-6-methylpyridine
  • 4-Carboxy-5-hydroxy-6-methylnicotinic acid
  • 4-Hydroxymethyl-5-hydroxy-6-methylnicotinic acid

Uniqueness

4-Formyl-5-hydroxy-6-methylnicotinic acid is unique due to the presence of both formyl and hydroxyl groups on the nicotinic acid ring, which imparts distinct chemical reactivity and biological activity Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis

Properties

IUPAC Name

4-formyl-5-hydroxy-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-7(11)6(3-10)5(2-9-4)8(12)13/h2-3,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBJTRZEROSXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618789
Record name 4-Formyl-5-hydroxy-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61547-30-6
Record name 4-Formyl-5-hydroxy-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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